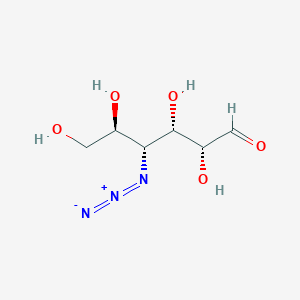
3-(Methylamino)-3-oxopropanoic acid
Overview
Description
3-(Methylamino)-3-oxopropanoic acid, also known as 3-MOP or methylaminoacetic acid, is an organic compound with the molecular formula CH3CH2CH2COOH. It is a white, crystalline solid that is soluble in water and has a pKa of 4.3. In its pure form, 3-MOP is an odorless, tasteless, and colorless compound.
Scientific Research Applications
Neurodegenerative Diseases
Research interest in a non-protein amino acid β-N-methylamino-L-alanine (BMAA) arose due to the discovery of a connection between exposure to BMAA and the occurrence of neurodegenerative diseases . This suggests that “3-(Methylamino)-3-oxopropanoic acid” could potentially have similar effects and could be used in research related to neurodegenerative diseases.
Ecological Significance
The compound has been found to have complex relationships with producers of BMAA and the environment in various natural ecosystems . This suggests that “3-(Methylamino)-3-oxopropanoic acid” could have significant ecological applications.
Molecular Mechanisms of Biological Activity
The molecular mechanisms underlying the toxicity of BMAA to living cells have been studied in detail . This could provide insights into the biological activity of “3-(Methylamino)-3-oxopropanoic acid”.
Effect on Cyanobacterial Cells
Recent studies have revealed potent regulatory effects of BMAA on the basic metabolism and cell development of cyanobacteria . This suggests that “3-(Methylamino)-3-oxopropanoic acid” could have similar effects on cyanobacterial cells.
Influence on Cell Differentiation and Primary Metabolic Processes
Exogenous BMAA strongly influences cell differentiation and primary metabolic processes in cyanobacteria, such as nitrogen fixation, photosynthesis, carbon fixation, and various biosynthetic processes involving 2-oxoglutarate and glutamate . This suggests that “3-(Methylamino)-3-oxopropanoic acid” could have similar influences on these processes.
Potential Allelopathic Tool
The toxic diaminoacid can be used by phytoplankton organisms as a possible allelopathic tool for controlling the population of cyanobacterial cells during a period of intense competition for nitrogen and other resources in various ecosystems . This suggests that “3-(Methylamino)-3-oxopropanoic acid” could potentially be used as an allelopathic tool.
Mechanism of Action
Target of Action
3-(Methylamino)-3-oxopropanoic acid, also known as β-N-methylamino-L-alanine (BMAA), is a non-proteinogenic amino acid produced by cyanobacteria . BMAA is a neurotoxin and its potential role in various neurodegenerative disorders is the subject of scientific research . The primary targets of BMAA are the neurons in the brain .
Mode of Action
The mode of action of BMAA involves several mechanisms. One of the proposed mechanisms is excitotoxicity, which is the pathological process by which nerve cells are damaged and killed by excessive stimulation by neurotransmitters . Another proposed mechanism is protein misincorporation with subsequent misfolding . BMAA can also associate with enzymes and transporters leading to inhibition of function .
Biochemical Pathways
The possible biosynthetic route for BMAA production in Cyanobacteria is via the methylation of 2,3-diaminopropanoic acid (2,3-DAP). Amino acid methylation in Cyanobacteria commonly occurs through the activity of S-adenosylmethionine . The affected pathways and their downstream effects are still under investigation.
Pharmacokinetics
The pharmacokinetics of BMAA involves its distribution, metabolism, and excretion. After administration, BMAA is cleared from plasma in a rapid distribution phase followed by a slower elimination phase . The blood-brain barrier permeability of BMAA is low, limiting its uptake into the brain . Once in the brain, bmaa is trapped in proteins, forming a reservoir for slow release over time .
Result of Action
The result of BMAA’s action is the potential development of neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) . The formation of protein aggregates, oxidative stress, and/or excitotoxicity, which are mechanisms involved in the etiology of ALS, are postulated to be the result of chronic exposure to BMAA .
Action Environment
The action of BMAA is influenced by environmental factors. Climate change and eutrophication significantly increase the frequency and intensity of cyanobacterial bloom in water bodies . This leads to an increase in the production of BMAA. Furthermore, BMAA shows strong biomagnification behavior, increasing in concentration as it moves up the food chain .
properties
IUPAC Name |
3-(methylamino)-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c1-5-3(6)2-4(7)8/h2H2,1H3,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSCABGFLRQFHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10194949 | |
| Record name | N-Methylmalonamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10194949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylamino)-3-oxopropanoic acid | |
CAS RN |
42105-98-6 | |
| Record name | N-Methylmalonamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042105986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylmalonamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10194949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methylcarbamoyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLMALONAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1GQ250D2I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,8-dimethyl-3-[(3-methyl-1-piperidinyl)-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-1H-quinolin-2-one](/img/structure/B1212263.png)
![2-acetamido-3-(4-methoxyphenyl)-N-[1-(1-phenyl-5-tetrazolyl)-4-piperidinyl]propanamide](/img/structure/B1212264.png)





![4-[6-(2-chloro-4-methoxyphenoxy)hexyl]-3,5-diethyl-1H-pyrazole](/img/structure/B1212276.png)





